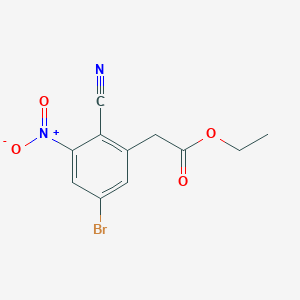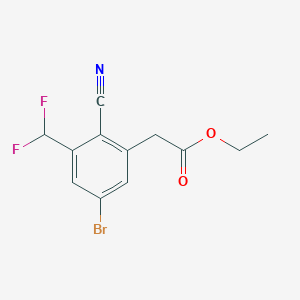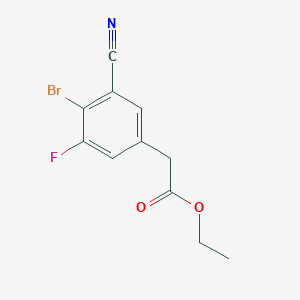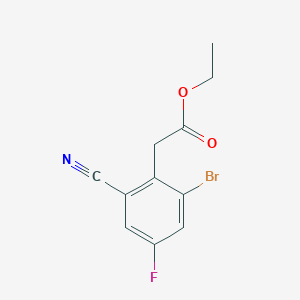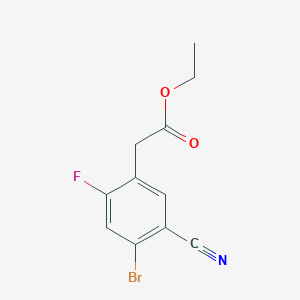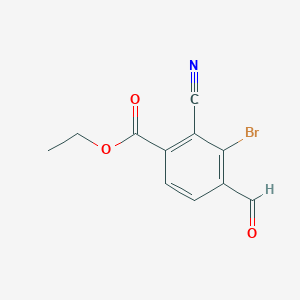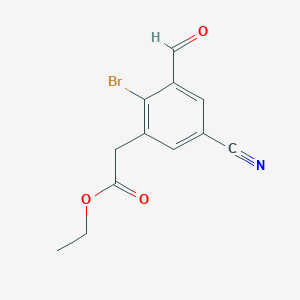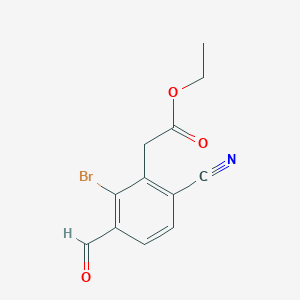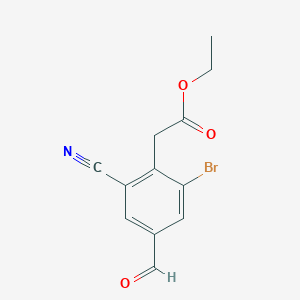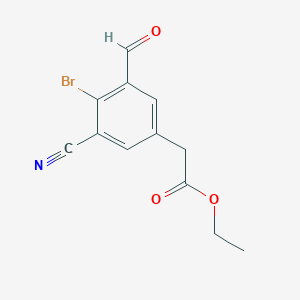![molecular formula C5H4N4O B1413987 Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one CAS No. 54346-27-9](/img/structure/B1413987.png)
Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one
概要
説明
Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one is a chemical compound with the molecular formula C5H4N4O . It has been found to exhibit diverse biological activity, including antibacterial, antimalarial, hypotensive, diuretic, hypoglycemic, antithyroid, antiparasitic, anti-inflammatory, and antiglaucomatous properties .
Synthesis Analysis
The synthesis of this compound derivatives has been achieved through various methods. One method involves the cyclization of amidine pyrazol intermediates with triphosgene at low temperature . Another method involves the design of 5-Chlorouracil-linked-pyrazolo[1,5-a][1,3,5]triazines as new thymidine phosphorylase inhibitors based on the fragment-based drug design approach .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of pyrazole and triazine rings . The InChI code for this compound is 1S/C5H4N4O/c10-5-7-3-6-4-1-2-8-9(4)5/h1-3H, (H,6,7,10) .
Chemical Reactions Analysis
This compound derivatives have been found to exhibit various extents of inhibitory activity against thymidine phosphorylase . The compound 17p, which bears a para-substituted pentafluorosulfur group, showed an IC50 value of 0.04 μM, which was around 800 times more potent than the standard .
Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 136.11 g/mol . It has a topological polar surface area of 59.3 Ų .
科学的研究の応用
Synthesis and Biological Activity
- Pyrazolo[1,5-a][1,3,5]triazines, structurally related to purines, show a significant variety of biological activities. These compounds can be synthesized by diazotization methods, illustrating their relevance in chemical synthesis for biological applications (Colomer & Moyano, 2011).
- A comprehensive review of the synthetic routes to pyrazolo[1,5-a][1,3,5]triazine system highlights its isosteric relationship with purines, and discusses the biological activities of compounds with this heterocyclic core (Dolzhenko, Dolzhenko, & Chui, 2008).
Anticancer Applications
- The antiproliferative activity of Pyrazolo[1,5-a][1,3,5]triazin-7(6H)-one derivatives against human lung and breast cancer cell lines has been studied, demonstrating their potential in cancer therapy (Smolnikov et al., 2017).
- Research on the electronic structure and anti-cancer activity of phenyl-substituted Pyrazolo[1,5-a][1,3,5]triazines shows the relationship between their structure and anti-cancer efficacy, potentially contributing to the development of new anticancer drugs (Velihina et al., 2021).
Synthesis and Drug Development
- Studies on the synthesis of pyrazolo[1,5-a]-1,3,5-triazine myoseverin derivatives and their tubulin inhibitory properties in colorectal cancer cell lines highlight their importance in drug development (Popowycz et al., 2009).
- Research on photocatalyst-free synthesis methods for Pyrazolo[1,5-a][1,3,5]triazine-2,4-diamines without external transition metals demonstrates efficient methodologies in drug research and development (Guo et al., 2021).
作用機序
While the exact mechanism of action of Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one is not fully understood, it is believed that its biological activities may be due to its ability to inhibit the activity of protein kinases including cyclin-dependent kinases (CDKs) or carbonic anhydrase (CA; EC 4.2.1.1) .
Safety and Hazards
生化学分析
Biochemical Properties
Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . The compound binds to the active site of CDKs, inhibiting their activity and thereby preventing the phosphorylation of key proteins involved in cell cycle progression. This interaction is primarily mediated through hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis . It also affects cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation. By inhibiting this pathway, this compound reduces cell viability and induces programmed cell death. Additionally, it has been observed to downregulate the expression of genes involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through multiple mechanisms. It binds to the ATP-binding site of CDKs, thereby inhibiting their kinase activity . This binding prevents the phosphorylation of downstream targets, leading to cell cycle arrest. Furthermore, the compound has been shown to interact with DNA, causing DNA damage and triggering the DNA damage response pathway. This results in the activation of p53, a tumor suppressor protein, which further promotes apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of cell proliferation and induction of apoptosis. Prolonged exposure may also result in the development of resistance in some cell lines.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy. Beyond this threshold, the risk of toxic effects increases.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidation and conjugation reactions, resulting in the formation of metabolites that are excreted in the urine. These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, this compound has been shown to influence metabolic flux, altering the levels of key metabolites involved in cellular energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux . The compound also binds to plasma proteins, influencing its distribution and accumulation in different tissues. These interactions play a crucial role in determining the compound’s pharmacokinetics and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . It can also translocate to the nucleus, where it binds to DNA and exerts its effects on gene expression. Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity, directing it to specific cellular compartments.
特性
IUPAC Name |
3H-pyrazolo[1,5-a][1,3,5]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-7-3-6-4-1-2-8-9(4)5/h1-3H,(H,6,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNNJBKGLLSTAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CNC(=O)N2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304942 | |
| Record name | Pyrazolo[1,5-a][1,3,5]triazin-4(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54346-27-9 | |
| Record name | 54346-27-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168461 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrazolo[1,5-a][1,3,5]triazin-4(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key structural feature of Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-ones synthesized in the research and what is their potential application?
A1: The research focuses on synthesizing Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-ones with an aryl group substituted at the 8-position []. This specific substitution pattern is relevant for developing potential Corticotropin-releasing hormone receptor 1 (CRHR1) antagonists. CRHR1 antagonists are of interest for treating stress-related disorders, and the research successfully demonstrates the synthesis of a precursor for MJL1-109-2, a known nonpeptide CRHR-1 antagonist, using this method [].
Q2: How are Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one derivatives synthesized?
A2: Two different synthetic routes are described:
- Route 1 []: This method involves the cyclization of amidine pyrazole intermediates with triphosgene (bis(trichloromethyl) carbonate) at low temperatures. This method results in the formation of novel this compound derivatives.
- Route 2 []: This method utilizes a palladium-catalyzed C-H arylation reaction. Specifically, 2,7-Dimethylpyrazolo[1,5-α][1,3,5]triazin-4(3H)-one is reacted with various aryl bromides in the presence of a palladium catalyst, pivalic acid, and a base. This approach allows for the introduction of various aryl substituents at the 8-position of the this compound core.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


